Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-1,6-naphthyridine-2-carboxylate
Description
Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-1,6-naphthyridine-2-carboxylate is a lithium salt of a modified 1,6-naphthyridine derivative. The compound features a bicyclic 3,4-dihydro-2H-1,6-naphthyridine core, substituted at position 1 with a tert-butoxycarbonyl (Boc) group and at position 2 with a carboxylate moiety. The Boc group ((2-methylpropan-2-yl)oxycarbonyl) serves as a protective group, enhancing stability during synthesis or under specific physiological conditions. The lithium counterion improves solubility in polar solvents, making the compound suitable for applications requiring aqueous compatibility.
Properties
IUPAC Name |
lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-1,6-naphthyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.Li/c1-14(2,3)20-13(19)16-10-6-7-15-8-9(10)4-5-11(16)12(17)18;/h6-8,11H,4-5H2,1-3H3,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIHKQFKEYOKSL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1C(CCC2=C1C=CN=C2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17LiN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The primary structural analogues include 1,5- and 1,6-naphthyridine derivatives with variations in substituents, counterions, and functional groups. A key comparator is N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) from the provided evidence .
*Note: Molecular formula estimation assumes a 1,6-naphthyridine core (C₈H₈N₂) + Boc (C₅H₉O₃) + carboxylate (COOLi).
Physicochemical Properties
- Solubility : The lithium salt in the target compound likely exhibits higher aqueous solubility compared to neutral analogues like Compound 66. The Boc group may reduce hygroscopicity relative to free carboxylates.
- Stability : The Boc group protects the carbamate from hydrolysis under basic conditions, whereas Compound 67’s carboxamide is stable across a broader pH range.
- Lipophilicity : Compound 67’s adamantyl group significantly increases hydrophobicity (logP ~5.5 estimated), contrasting with the target compound’s polar carboxylate (logP ~1.2 estimated).
Q & A
Basic Synthesis and Purification
Q: What are the established synthetic routes for Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-1,6-naphthyridine-2-carboxylate, and how can researchers optimize yield? A: The compound’s synthesis typically involves multi-step routes, starting with condensation reactions. For example:
- Step 1: React 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine to form a thiopyrano intermediate .
- Step 2: Functionalize the intermediate via tert-butyloxycarbonyl (Boc) protection and carboxylation, followed by lithium salt formation.
- Optimization: Control reaction temperature (e.g., 0–90°C gradients) and use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield (70–80%) .
Basic Characterization Techniques
Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Essential techniques include:
- 1H/13C NMR: Assign peaks for the naphthyridine core (δ 7.5–8.5 ppm for aromatic protons) and tert-butyl group (δ 1.3 ppm, singlet) .
- IR Spectroscopy: Confirm carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylate: ~1600–1650 cm⁻¹) .
- HPLC-MS: Validate purity (>95%) and molecular ion consistency .
Advanced Mechanistic Insights
Q: How can researchers investigate the reaction mechanisms involved in the compound’s synthesis or degradation? A: Advanced approaches include:
- Kinetic Studies: Monitor intermediate formation via in-situ FTIR or UV-Vis spectroscopy under varied temperatures/pH .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map energy barriers for Boc deprotection or carboxylate stabilization .
- Isotopic Labeling: Track oxygen exchange in carboxylate groups using 18O-labeled reagents to study hydrolysis pathways .
Stability and Storage (Advanced)
Q: What methodologies assess the compound’s stability under different storage or experimental conditions? A: Design accelerated stability studies:
- Thermal Stress: Incubate samples at 40–60°C for 4–8 weeks; analyze degradation via HPLC to identify byproducts (e.g., decarboxylation products) .
- Light Exposure: Use ICH Q1B guidelines to test photostability under UV/visible light; quantify decomposition with LC-MS .
- Humidity Control: Store in desiccators with controlled RH (20–80%) and monitor hygroscopicity via TGA .
Biological Activity Screening (Advanced)
Q: How can researchers evaluate the compound’s potential bioactivity while minimizing false positives? A: Follow tiered screening:
- In-Vitro Assays: Use enzyme-linked targets (e.g., kinases, proteases) with positive/negative controls. IC50 values should be validated via dose-response curves (triplicate runs) .
- Cell-Based Studies: Prioritize cytotoxicity assays (MTT or resazurin) in diverse cell lines (HEK293, HepG2) to rule off-target effects .
- Counter-Screens: Test against structurally similar analogs to confirm specificity .
Handling and Safety Protocols
Q: What safety measures are recommended for handling this compound, given its structural complexity? A: Key protocols include:
- Toxicological Profiling: Reference analogous naphthyridines’ LD50 data (oral/IV routes) from ToxCast or PubChem .
- PPE Requirements: Use nitrile gloves, fume hoods for powder handling, and explosion-proof refrigerators for storage .
- Waste Disposal: Neutralize acidic/basic byproducts before incineration .
Resolving Data Contradictions (Advanced)
Q: How should researchers address discrepancies in synthetic yields or bioactivity data across studies? A: Systematic approaches include:
- Method Reproducibility: Compare solvent purity, catalyst batches, and instrumentation (e.g., NMR field strength) .
- Meta-Analysis: Use tools like RevMan to aggregate data from peer-reviewed studies, highlighting outliers via funnel plots .
- Collaborative Validation: Partner with independent labs to cross-verify results under standardized protocols .
Scale-Up Challenges (Advanced)
Q: What engineering principles mitigate challenges in scaling up synthesis? A: Apply chemical engineering frameworks:
- Process Simulation: Use Aspen Plus to model heat/mass transfer during carboxylation, optimizing reactor design .
- Membrane Technologies: Implement nanofiltration for lithium ion separation, reducing solvent waste .
- Powder Dynamics: Characterize particle size (laser diffraction) to prevent agglomeration during lyophilization .
Alternative Synthetic Routes (Advanced)
Q: Are there greener or more efficient alternatives to traditional synthesis? A: Emerging strategies include:
- Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 12 hrs) and improve Boc group retention .
- Flow Chemistry: Continuous reactors enhance mixing for carboxylation steps, achieving >90% conversion .
- Biocatalysis: Explore lipases or esterases for enantioselective modifications .
Computational Modeling for Drug Design (Advanced)
Q: How can molecular modeling predict the compound’s interactions with biological targets? A: Advanced workflows:
- Docking Studies: Use AutoDock Vina to simulate binding to protein active sites (e.g., COX-2, EGFR) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
- QSAR Modeling: Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
